N-(2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c1-3-12-28-23(30)21-17(15-8-10-16(31-2)11-9-15)13-32-22(21)27-24(28)33-14-20(29)26-19-7-5-4-6-18(19)25/h3-11,13H,1,12,14H2,2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPJCSYTPMPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 501.6 g/mol. The IUPAC name reflects its complex structure, which includes a fluorophenyl group and a thieno-pyrimidine moiety. The presence of sulfur in the structure may also influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H20FN3O2S2 |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | KOCDAYLKPXMSGT-UHFFFAOYSA-N |
The biological activity of this compound could be attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor modulation, potentially affecting various biochemical pathways involved in inflammation or cancer progression.
Anticancer Activity
Several studies have reported on the anticancer potential of compounds containing thieno[2,3-d]pyrimidine derivatives. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research into related compounds has shown promising anti-inflammatory properties. For example, dual inhibitors targeting p38 MAPK and PDE4 have been explored for their ability to suppress pro-inflammatory cytokines like TNF-alpha. This suggests that this compound may also possess similar anti-inflammatory activities.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thieno-pyrimidine derivatives on human cancer cell lines. Results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency against malignancies.
- Anti-inflammatory Activity : In preclinical studies involving animal models, compounds similar to this compound were shown to reduce levels of inflammatory markers in serum after administration.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step approach:
- Step 1 : Construct the thieno[2,3-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduce the prop-2-en-1-yl group via alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Step 3 : Attach the 4-methoxyphenyl moiety via Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Step 4 : Form the sulfanyl bridge by reacting the thiol-containing intermediate with 2-chloro-N-(2-fluorophenyl)acetamide in DMF at room temperature . Critical Conditions : Catalysts (e.g., Pd for coupling), solvent polarity (DMF for solubility), and temperature control to minimize side reactions .
Q. Which spectroscopic methods are used to confirm structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ ~3.8 ppm, allyl protons at δ 5.0–5.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 2 ppm) .
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Case Study : If NMR peaks for the allyl group are split, analyze coupling constants (e.g., J = 10–12 Hz for trans-allyl protons) to confirm stereochemistry .
- Cross-Validation : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using MassFrontier) .
- X-ray Crystallography : Resolve ambiguous substituent orientations by determining the crystal structure (e.g., using SHELX for refinement; space group P2₁/c, a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) .
Q. What strategies optimize synthetic routes for scalability while maintaining yield?
- Design of Experiments (DoE) : Screen solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify robust conditions .
- Flow Chemistry : Test continuous-flow reactors for exothermic steps (e.g., allylation) to improve heat dissipation and reduce batch variability .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation at the pyrimidine N3 position) and adjust stoichiometry .
Q. How can computational methods predict biological interactions and guide experimental design?
- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on hydrogen bonds between the acetamide group and Thr766/Thr830 residues .
- MD Simulations : Simulate ligand-receptor stability in water (e.g., GROMACS, 100 ns runs) to assess conformational flexibility of the allyl group .
- QSAR Modeling : Corporate substituent electronegativity (e.g., fluorine at 2-fluorophenyl) with IC₅₀ values to refine pharmacophore models .
Contradiction Management
- Issue : Conflicting NMR data for allyl group orientation.
Resolution : Perform NOESY experiments to confirm spatial proximity between allyl protons and adjacent pyrimidine protons . - Issue : Discrepancies in biological activity between batches.
Resolution : Use HPLC-MS to check for trace impurities (e.g., de-fluorinated byproducts) and adjust purification protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
